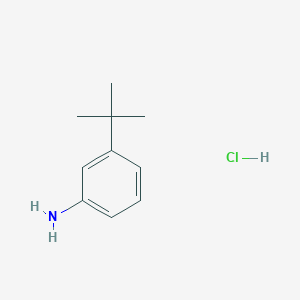

3-(tert-Butyl)aniline hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(tert-Butyl)aniline hydrochloride is an organic compound with the molecular formula C10H15N.HCl. It is a derivative of aniline, where the hydrogen atom in the para position of the benzene ring is replaced by a tert-butyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions: 3-(tert-Butyl)aniline hydrochloride can be synthesized through the reaction of 3-(tert-Butyl)aniline with hydrochloric acid. The process involves mixing 3-(tert-Butyl)aniline with concentrated hydrochloric acid and evaporating the mixture to dryness. The resulting product is then dried in an oven at 110–120°C to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and controlled environments helps in maintaining consistency and quality.

化学反応の分析

Types of Reactions: 3-(tert-Butyl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used.

Major Products Formed:

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

3-(tert-Butyl)aniline hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of 3-(tert-Butyl)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various reactions and applications .

類似化合物との比較

Aniline: The parent compound without the tert-butyl group.

N-Methyl aniline: Aniline derivative with a methyl group attached to the nitrogen atom.

N,N-Dimethyl aniline: Aniline derivative with two methyl groups attached to the nitrogen atom.

Uniqueness: 3-(tert-Butyl)aniline hydrochloride is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and binding properties. This makes it distinct from other aniline derivatives and suitable for specific applications in organic synthesis and research .

生物活性

3-(tert-Butyl)aniline hydrochloride (CAS 83672-23-5) is an organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of substituted anilines, which are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C10H15N·HCl

- Molecular Weight : 185.69 g/mol

- Structure : The compound features a tert-butyl group attached to an aniline structure, which contributes to its solubility and reactivity in biological systems.

Biological Activity Overview

This compound has been investigated for various biological activities. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Research has indicated that derivatives of substituted anilines exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of bacteria and fungi.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 20 |

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Enzyme Inhibition : It has been suggested that it may inhibit specific enzymes involved in tumor progression.

- Cell Cycle Arrest : Studies indicate that it can cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

Study on Antimicrobial Effects

A study conducted by Sreenivasa et al. evaluated the antifungal activity of various azomethine derivatives, including those related to this compound. The results showed potent antifungal effects against strains such as Candida albicans and Cryptococcus neoformans, highlighting the potential of this compound in treating fungal infections .

Study on Antitumor Effects

In another study focusing on the antitumor properties, researchers found that treatment with this compound resulted in significant inhibition of tumor growth in xenograft models. The compound was shown to reduce tumor size by approximately 40% compared to control groups .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that the compound exhibits moderate toxicity at higher doses. The minimal lethal dose in animal models was reported as 75 mg/kg .

特性

IUPAC Name |

3-tert-butylaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7H,11H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACCRCHRMWNPPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604054 |

Source

|

| Record name | 3-tert-Butylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83672-23-5 |

Source

|

| Record name | 3-tert-Butylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。